Tert-butyl [(3-cyanobenzyl)amino]acetate
Description
Tert-butyl [(3-cyanobenzyl)amino]acetate is a synthetic organic compound featuring a tert-butyl ester group linked to an acetamide backbone, with a 3-cyanobenzyl substituent. The tert-butyl group provides steric bulk and hydrophobicity, while the cyano (-CN) group on the benzyl ring is electron-withdrawing, influencing electronic properties and reactivity. This compound is likely used as an intermediate in pharmaceutical synthesis, leveraging its ester and amide functionalities for further derivatization. Its structural features, such as the planar cyano-substituted aromatic ring and flexible aminoacetate chain, make it a candidate for studying conformational effects in drug design .
Properties
Molecular Formula |
C14H18N2O2 |
|---|---|
Molecular Weight |
246.30 g/mol |
IUPAC Name |
tert-butyl 2-[(3-cyanophenyl)methylamino]acetate |
InChI |
InChI=1S/C14H18N2O2/c1-14(2,3)18-13(17)10-16-9-12-6-4-5-11(7-12)8-15/h4-7,16H,9-10H2,1-3H3 |
InChI Key |
WUGHSXZLXXLOEO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CNCC1=CC(=CC=C1)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Conformational Analysis
Key structural analogs include tert-butyl esters with varying aromatic substituents, such as nitro (-NO₂), methyl (-CH₃), and chloro (-Cl) groups. A comparative analysis reveals:
Key Findings:
Substituent Effects on Conformation and Packing: The 4-NO₂ derivative adopts a planar nitro-benzene arrangement, enabling dense molecular packing via C-H···O hydrogen bonds, resulting in the highest density (1.228 g/cm³) . The 3-CN analog’s cyano group is expected to enhance dipole interactions but may reduce packing efficiency compared to nitro derivatives due to its linear geometry. Chloro and methyl substituents induce greater conformational flexibility, leading to lower densities (1.108–1.194 g/cm³) .
Hydrogen Bonding and Solubility: Nitro and cyano groups participate in strong dipole-dipole interactions, reducing solubility in polar solvents. In contrast, methyl and tert-butyl groups enhance hydrophobicity, making these compounds less water-soluble . The tert-butyl group in all analogs contributes to low polarity, favoring solubility in organic solvents like hexane or dichloromethane .
Synthetic Accessibility: tert-Butyl esters are typically synthesized via acid-catalyzed esterification or peptide coupling (e.g., tert-butyl protection of carboxyl groups) . The cyano group in the target compound may require selective reduction or hydrolysis in subsequent steps, unlike nitro or chloro analogs, which are more inert .
Research Implications
- Material Science: The tert-butyl group’s steric bulk and the cyano group’s electronic effects make this compound a candidate for studying crystal engineering and solvent interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
